N1-(n-Hexyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine

Catalog No.
S6591517
CAS No.
1820881-85-3
M.F
C20H28N2O
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1-(n-Hexyl)-N3-(4-methoxybenzyl)-phenylene-1,3-di...

CAS Number

1820881-85-3

Product Name

N1-(n-Hexyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine

IUPAC Name

1-N-hexyl-3-N-[(4-methoxyphenyl)methyl]benzene-1,3-diamine

Molecular Formula

C20H28N2O

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C20H28N2O/c1-3-4-5-6-14-21-18-8-7-9-19(15-18)22-16-17-10-12-20(23-2)13-11-17/h7-13,15,21-22H,3-6,14,16H2,1-2H3

InChI Key

DCHXHBLXNIRYAF-UHFFFAOYSA-N

SMILES

CCCCCCNC1=CC(=CC=C1)NCC2=CC=C(C=C2)OC

Canonical SMILES

CCCCCCNC1=CC(=CC=C1)NCC2=CC=C(C=C2)OC
  • Diamine functionality: The presence of two amine groups (N1 and N3) suggests the molecule could be a candidate for applications where binding to metal ions or forming hydrogen bonds is desired.
  • Aromatic rings: The phenyl and methoxybenzyl groups contain aromatic rings, which can interact with other aromatic systems through pi-pi stacking interactions. This could be useful in material science applications where specific molecular arrangements are required.
  • Alkyl chain: The n-hexyl chain provides a hydrophobic character to the molecule. This could be beneficial for applications requiring interaction with non-polar environments or membranes.

XLogP3

5.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

312.220163521 g/mol

Monoisotopic Mass

312.220163521 g/mol

Heavy Atom Count

23

Dates

Modify: 2023-11-23

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